N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a benzamide group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a wide range of activities .
Biochemical Pathways
Given the wide range of activities associated with benzothiazole derivatives, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
It’s noted that the admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to this compound .
Result of Action
It’s known that benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating bactericidal activity .
Action Environment
It’s known that the synthesis of related compounds was carried out under relatively milder reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in the presence of a solvent like benzene . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide
- N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
- N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to its combination of benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S3/c1-13-14(2)29-22(19(13)21-23-17-7-5-6-8-18(17)30-21)24-20(26)15-9-11-16(12-10-15)31(27,28)25(3)4/h5-12H,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLGKPOPXOITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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